Cas no 5028-48-8 ((5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol)

(5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol structure
5028-48-8 structure
Product Name:(5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
CAS No:5028-48-8
MF:C15H14N2O2
MW:254.283863544464
CID:365368
PubChem ID:3009992
Update Time:2025-04-19

(5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanol, 5-methoxy-a-phenyl-
    • (5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
    • (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol
    • F3320-0888
    • (5-methoxy-1H-benzo[d]imidazol-2-yl)(phenyl)methanol
    • AKOS016338798
    • VU0610651-1
    • AKOS002680407
    • 5028-48-8
    • (6-methoxy-1H-benzimidazol-2-yl)-phenylmethanol
    • (5-methoxy-1H-benzimidazol-2-yl)-phenyl-methanol
    • Inchi: 1S/C15H14N2O2/c1-19-11-7-8-12-13(9-11)17-15(16-12)14(18)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H,16,17)
    • InChI Key: MDAWGPMBALAHRZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1=NC2C=CC(=CC=2N1)OC

Computed Properties

  • Exact Mass: 254.105527694g/mol
  • Monoisotopic Mass: 254.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 58.1Ų

(5-methoxy-1H-1,3-benzodiazol-2-yl)(phenyl)methanol Pricemore >>

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